DIALLYLDIBUTYLTIN
Overview
Description
DIALLYLDIBUTYLTIN is an organotin compound with the molecular formula C14H28Sn. It is also known by other names such as dibutyl-bis(prop-2-enyl)stannane and dibutyldi-2-propen-1-ylstannane . This compound is characterized by its liquid form and has a molecular weight of 315.08 g/mol . Organotin compounds like diallyldibutylstannane are of significant interest due to their diverse applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
Diallyldibutyltin, also known as dibutyl-bis(prop-2-enyl)stannane or Diallyldibutylstannane, is a chemical compound with the molecular formula (CH2=CHCH2)2Sn(CH2CH2CH2CH3)2
The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . It’s also classified as toxic if swallowed
Pharmacokinetics
It’s known that the compound is volatile and likely to be mobile in the environment . .
Result of Action
This compound is known to cause skin and eye irritation, and may cause respiratory irritation . It’s also classified as toxic if swallowed
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility suggests that it could evaporate easily from surfaces, potentially affecting its stability and action . .
Preparation Methods
The synthesis of diallyldibutylstannane typically involves the reaction of dibutyltin dichloride with allyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
DIALLYLDIBUTYLTIN undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert diallyldibutylstannane to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the allyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic reagents.
Addition: The compound can participate in addition reactions with alkenes and alkynes to form new organotin compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield tin oxides, while substitution with halogens can produce halogenated organotin compounds .
Scientific Research Applications
DIALLYLDIBUTYLTIN has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: Organotin compounds, including diallyldibutylstannane, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research has explored the use of organotin compounds in medicinal chemistry, particularly for their potential anticancer properties.
Comparison with Similar Compounds
DIALLYLDIBUTYLTIN can be compared with other organotin compounds such as:
- Tetraisopropyltin
- Tri-n-propyltin chloride
- Trimethyltin chloride
- Tetrakis(diethylamino)tin(IV)
These compounds share similar structural features but differ in their specific substituents and reactivity.
Properties
IUPAC Name |
dibutyl-bis(prop-2-enyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVYMRFNOWPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165316 | |
Record name | Diallyldibutylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-98-8 | |
Record name | Dibutyldi-2-propen-1-ylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15336-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyldibutylstannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015336988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15336-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diallyldibutylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyldibutylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diallyldibutylstannane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7D5C4JMG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diallyldibutyltin useful in organic synthesis?
A: this compound is a versatile reagent due to the presence of both allyl and butyl groups attached to the tin center. This structure allows it to participate in a variety of reactions, including allylation and cyclization reactions. For instance, it acts as an allylating agent for carbonyl compounds in the presence of chlorotrimethylsilane and acetonitrile, yielding homoallyl silyl ethers. [] It also reacts with halo ketones in the presence of tetraethylammonium chloride to generate cyclic ethers like oxiranes and tetrahydrofurans. [, ]
Q2: How does the solvent system affect the reactivity of this compound?
A: The choice of solvent can dramatically influence the reaction pathway and product distribution of this compound-mediated reactions. For example, while chlorotrimethylsilane and acetonitrile promote carbonyl allylation, the addition of HMPA or LiCl hinders this reaction. [] Additionally, the catalytic effect of lithium perchlorate on ene reactions involving this compound and diethyl azodicarboxylate is solvent-dependent, with varying reactivity observed in acetonitrile, acetone, diethyl ether, dimethylformamide, and ethyl acetate. []
Q3: Are there any catalytic systems that can enhance the reactivity of this compound?
A: Yes, several catalysts have been identified to promote reactions involving this compound. For example, tetraethylammonium chloride effectively catalyzes the formation of cyclic ethers from this compound and halo ketones. [, ] Furthermore, indium triflate has been found to catalyze the allylation of ketones using this compound as the allylating agent. [, ]
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